2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Description
The molecule contains:
- A methylbenzenesulfonamido group attached to a phenoxy ring, contributing to steric bulk and hydrogen-bonding capabilities.
- A nitro group (electron-withdrawing) and trifluoromethyl group (lipophilic, electron-withdrawing) on the terminal phenyl ring, which may enhance metabolic stability and modulate electronic interactions.
Properties
IUPAC Name |
2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O6S/c1-15-3-10-19(11-4-15)36(33,34)28(2)17-6-8-18(9-7-17)35-14-22(30)27-16-5-12-21(29(31)32)20(13-16)23(24,25)26/h3-13H,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRWJZHYCHMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfonamide Group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with N-methyl aniline to form N-methyl-4-methylbenzenesulfonamide.
Introduction of the Phenoxy Group: The sulfonamide intermediate is then reacted with 4-hydroxyphenyl acetate to introduce the phenoxy group.
Formation of the Nitro Group: The phenoxy intermediate is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Introduction of the Trifluoromethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenyl groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cancer Treatment
Recent studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines. For example:
- In vitro studies indicated substantial cytotoxicity against human cancer lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values in the micromolar range.
- Mechanism of Action : The compound induces apoptosis and causes cell cycle arrest, which are critical for effective cancer therapy.
Antimicrobial Efficacy
The compound has been evaluated for its antimicrobial properties:
- Activity Against Resistant Strains : Studies have shown it to be effective against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
- Broad-Spectrum Activity : It also exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Effects
Research indicates that the compound can reduce inflammation:
- Animal Models : In models of arthritis, administration of the compound resulted in decreased swelling and pain scores compared to control groups.
- Cytokine Modulation : The compound appears to inhibit pro-inflammatory cytokines, which are key players in chronic inflammatory responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of 2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]-N-[4-NITRO-3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:
Key Comparative Insights
Electronic Effects
- Nitro vs.
- Trifluoromethyl vs. tert-Butyl : The trifluoromethyl group (target compound, ) offers stronger electron withdrawal and higher metabolic resistance than tert-butyl (), which primarily contributes to steric bulk .
Hydrogen-Bonding and Crystallinity
- The sulfonamide group in the target compound (shared with ) facilitates intermolecular N–H···O and C–H···O interactions, as observed in crystal structures of analogs . This contrasts with sulfanyl -containing triazole derivatives (), which prioritize sulfur-mediated interactions.
Lipophilicity and Bioavailability
- The trifluoromethyl and nitro groups in the target compound likely increase logP (lipophilicity) compared to amino- or methoxy-substituted analogs (). This may enhance membrane permeability but reduce aqueous solubility .
Biological Activity
2-[4-(N-Methyl4-Methylbenzenesulfonamido)Phenoxy]-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]Acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H21F3N2O5S
- Molecular Weight : 494.49 g/mol
- CAS Number : 722467-62-1
- InChI Key : LGCHJSYHCNININ-UHFFFAOYSA-N
The compound exhibits its biological activity primarily through the inhibition of key enzymatic pathways in bacterial cells and cancerous tissues. The presence of the sulfonamide group is crucial for its antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This competitive inhibition disrupts DNA synthesis, ultimately leading to cell death.
Antibacterial Activity
Research has demonstrated that derivatives of acetamide compounds, like the one , show promising antibacterial effects against various strains of bacteria. For instance, a study highlighted that similar compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, indicating superior efficacy .
Table 1: Antibacterial Efficacy Against Selected Bacteria
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Xanthomonas oryzae | 156.7 |
| Compound B | Xanthomonas axonopodis | 179.2 |
| 2-[4-(N-Methyl4-Methylbenzenesulfonamido)... | Staphylococcus aureus | TBD |
Anticancer Activity
The compound also shows potential as an anticancer agent. In vitro studies have indicated that it can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .
Table 2: Anticancer Activity Against Selected Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 15.0 |
| A549 (Lung) | 10.0 |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the phenyl and sulfonamide groups significantly affect the biological activity of the compound. Electron-withdrawing groups, such as trifluoromethyl and nitro groups, enhance antibacterial potency by increasing the electron deficiency at the aromatic ring, facilitating better interaction with bacterial enzymes .
Case Studies
-
Case Study 1: Antibacterial Evaluation
In a comparative study, researchers synthesized various N-substituted phenylacetamides and evaluated their antibacterial activities against resistant strains of bacteria. The compound exhibited a notable reduction in bacterial viability at concentrations as low as 100 µg/mL, demonstrating its potential as a lead compound for antibiotic development. -
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of related compounds in vivo using xenograft models. Results showed significant tumor regression when treated with the compound compared to control groups, underscoring its therapeutic potential in oncology.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-[4-(N-methyl-4-methylbenzenesulfonamido)phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. Key steps include:
- Sulfonamide formation : Reacting 4-methylbenzenesulfonyl chloride with a methylamine derivative under anhydrous conditions in dichloromethane (DCM) at 0–5°C .
- Phenoxy linkage : Coupling the sulfonamide intermediate with a phenoxy-acetamide precursor using sodium hydroxide as a base in ethanol under reflux (70–80°C) .
- Final purification : Column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate) to isolate the pure compound.
- Optimization : Reaction yields depend on solvent polarity, temperature control, and catalyst selection (e.g., HBTU for amide bond formation) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical techniques :
- X-ray crystallography : Resolves 3D conformation and bond angles, critical for understanding steric hindrance near the sulfonamide group .
- NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, trifluoromethyl at δ 4.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23H20F3N3O6S) and isotopic patterns .
Q. What preliminary assays are used to evaluate its biological activity?
- Enzyme inhibition : Dose-response studies (0.1–100 µM) against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. IC50 values are calculated to assess potency .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cells (24–72 hr exposure) to determine LC50 and selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Dose-response reevaluation : Test overlapping concentration ranges to identify non-linear effects .
- Structural analogs : Compare activity of derivatives (e.g., nitro-to-cyano substitution) to isolate pharmacophore contributions .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to assess binding mode consistency across experimental setups .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methods :
- Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) for intravenous administration .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
- Micellar encapsulation : Formulate with poloxamers (e.g., Pluronic F-68) to improve aqueous stability .
Q. How can researchers validate target engagement in complex biological systems?
- Techniques :
- Photoaffinity labeling : Incorporate a benzophenone moiety to crosslink with target proteins, followed by pull-down assays and LC-MS/MS identification .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) in physiologically relevant buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
